An In-Depth Technical Guide to 5-Bromo-1-THP-pyrazole: Chemical Properties and Reactivity
An In-Depth Technical Guide to 5-Bromo-1-THP-pyrazole: Chemical Properties and Reactivity
Introduction: The Strategic Importance of 5-Bromo-1-THP-pyrazole in Modern Drug Discovery
In the landscape of modern medicinal chemistry and organic synthesis, 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole stands out as a pivotal building block. Its unique molecular architecture, featuring a pyrazole core, a strategically placed bromine atom, and a tetrahydropyranyl (THP) protecting group, offers a trifecta of chemical functionalities that are highly sought after by researchers and drug development professionals.[1] The pyrazole scaffold is a well-established pharmacophore found in a multitude of approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5]
The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of molecular complexity and the construction of diverse compound libraries.[6] The THP group, an acid-labile protecting group, effectively masks the pyrazole N-H, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule.[7][8] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of 5-Bromo-1-THP-pyrazole, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Core Chemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of 5-Bromo-1-THP-pyrazole is fundamental for its effective utilization in synthesis, including solvent selection, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BrN₂O | |
| Molecular Weight | 231.09 g/mol | |
| CAS Number | 1187582-58-6 | |
| Physical Form | Liquid, Solid, or Semi-solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| InChI Key | CVHYIERLKZMAPH-UHFFFAOYSA-N |
Synthesis of 5-Bromo-1-THP-pyrazole: A Self-Validating Protocol
The synthesis of 5-Bromo-1-THP-pyrazole is typically achieved in a two-step sequence starting from 5-bromo-1H-pyrazole: N-protection followed by bromination, or more commonly, bromination of a pre-formed THP-protected pyrazole. A more direct and efficient route involves the THP protection of commercially available 5-bromo-1H-pyrazole.
Experimental Protocol: THP Protection of 5-Bromo-1H-pyrazole
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.
Step 1: Reagent Preparation and Inert Atmosphere
-
To a dry, round-bottomed flask equipped with a magnetic stir bar, add 5-bromo-1H-pyrazole (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The choice of solvent is critical; DCM is often preferred for its inertness and ease of removal.
-
The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of moisture, which can hydrolyze the reagents and intermediates.
Step 2: Addition of 3,4-Dihydro-2H-pyran (DHP)
-
Add 3,4-dihydro-2H-pyran (DHP, typically 1.2-1.5 eq) to the reaction mixture. DHP acts as the source of the THP protecting group.[8] A slight excess is used to ensure complete consumption of the starting material.
Step 3: Acid Catalysis
-
Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).[8] PPTS is often the catalyst of choice as it is less acidic than PTSA, minimizing the risk of acid-catalyzed side reactions. The catalyst protonates the DHP, activating it for nucleophilic attack by the pyrazole nitrogen.
Step 4: Reaction Monitoring
-
Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9] A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar product spot.
Step 5: Work-up and Purification
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield pure 5-Bromo-1-THP-pyrazole.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Essential to prevent the hydrolysis of DHP and the formation of byproducts.
-
Acid Catalyst: The reaction requires an acid to activate the DHP. The choice between a strong acid like PTSA and a milder one like PPTS depends on the substrate's sensitivity to acid.[8]
-
Excess DHP: Ensures the reaction goes to completion.
-
Aqueous Work-up: Neutralizes the catalyst and removes water-soluble impurities.
-
Chromatographic Purification: Necessary to remove any unreacted starting materials, excess DHP, and byproducts to obtain a high-purity product.
Reactivity Profile: A Hub for Molecular Diversification
The bromine atom at the C5 position of 5-Bromo-1-THP-pyrazole is the key to its synthetic utility, serving as a versatile leaving group in a variety of palladium-catalyzed cross-coupling reactions.[1] This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of substituted pyrazoles.
Caption: Key cross-coupling reactions of 5-Bromo-1-THP-pyrazole.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[10][11] In the context of 5-Bromo-1-THP-pyrazole, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position.[10][12]
Experimental Protocol: Suzuki-Miyaura Coupling
Step 1: Reagent Assembly
-
In a reaction vessel, combine 5-Bromo-1-THP-pyrazole (1.0 eq), the desired boronic acid or boronic ester (typically 1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).[12][13]
Step 2: Solvent and Degassing
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles to remove oxygen, which can deactivate the palladium catalyst.
Step 3: Reaction Execution and Monitoring
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Step 4: Work-up and Purification
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate.
-
Purify the residue by column chromatography to obtain the desired 5-substituted pyrazole.
Expertise in Action: Catalyst and Base Selection The choice of catalyst and base is crucial for a successful Suzuki-Miyaura coupling. For electron-rich or sterically hindered coupling partners, more active catalysts with bulky phosphine ligands (e.g., XPhos) are often required.[12] The base plays a key role in the transmetalation step of the catalytic cycle; inorganic bases like carbonates and phosphates are commonly used.[11]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[14] This reaction is instrumental in synthesizing 5-aminopyrazole derivatives, which are important pharmacophores.[15][16]
Experimental Protocol: Buchwald-Hartwig Amination
Step 1: Reaction Setup
-
In a glovebox or under an inert atmosphere, combine 5-Bromo-1-THP-pyrazole (1.0 eq), the desired amine (1.1-1.5 eq), a palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 1-5 mol%), a bulky phosphine ligand (if not using a pre-catalyst), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or K₃PO₄, 1.5-2.5 eq).[15][17]
Step 2: Solvent and Reaction Conditions
-
Add an anhydrous, aprotic solvent such as toluene, dioxane, or THF.
-
Heat the reaction mixture, typically between 80-120 °C, until the reaction is complete as determined by TLC or LC-MS.
Step 3: Work-up and Purification
-
After cooling, quench the reaction carefully with water or a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Trustworthiness Through Ligand Selection: The success of the Buchwald-Hartwig amination often hinges on the choice of the phosphine ligand. Bulky, electron-rich ligands are necessary to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[14][16] The use of well-defined pre-catalysts can improve reproducibility and reaction efficiency.[15]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[18][19] This reaction is invaluable for the synthesis of 5-alkynylpyrazoles.
Experimental Protocol: Sonogashira Coupling
Step 1: Catalyst and Reagent Loading
-
To a reaction flask, add 5-Bromo-1-THP-pyrazole (1.0 eq), the terminal alkyne (1.1-2.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable amine base (e.g., triethylamine or diisopropylethylamine), which also serves as the solvent in some cases.[18][20]
Step 2: Inert Atmosphere and Reaction Execution
-
Ensure the reaction is carried out under an inert atmosphere.
-
Stir the reaction at room temperature or with gentle heating until completion.
Step 3: Work-up and Purification
-
Remove the amine solvent under reduced pressure or dilute the reaction mixture with an organic solvent and water.
-
Extract the product, wash the organic layer, dry, and concentrate.
-
Purify the product via column chromatography.
Mechanistic Insight: The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[18][20] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[20] Copper-free Sonogashira couplings have also been developed to avoid issues associated with the copper co-catalyst.[18]
Deprotection of the THP Group: Unveiling the N-H
The final step in many synthetic sequences involving 5-Bromo-1-THP-pyrazole is the removal of the THP protecting group to reveal the free N-H of the pyrazole ring. This is typically achieved under acidic conditions.[8]
Caption: A simplified workflow for the deprotection of the THP group.
Experimental Protocol: THP Deprotection
Step 1: Acidic Cleavage
-
Dissolve the THP-protected pyrazole in a suitable solvent such as dichloromethane (DCM), methanol, or ethanol.
-
Add a strong acid, such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or p-toluenesulfonic acid (PTSA).[8] The choice and concentration of the acid should be optimized to ensure complete deprotection without degrading the desired product.
Step 2: Reaction Monitoring and Completion
-
Stir the reaction at room temperature. The reaction is typically fast and can be monitored by TLC, watching for the formation of a more polar product.
Step 3: Neutralization and Purification
-
Once the reaction is complete, carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product, if necessary, by crystallization or column chromatography.
Authoritative Grounding: The lability of the THP group in acidic media is due to the formation of a resonance-stabilized oxocarbenium ion intermediate upon protonation of the acetal oxygen.[21] This intermediate is then readily attacked by water or other nucleophiles present in the reaction mixture to release the deprotected pyrazole.
Conclusion: A Versatile Scaffold for Future Discovery
5-Bromo-1-THP-pyrazole has firmly established itself as a cornerstone in the synthetic chemist's toolbox. Its predictable reactivity, coupled with the strategic placement of the bromine atom and the reliability of the THP protecting group, provides a robust platform for the synthesis of a wide range of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the potential of this versatile intermediate in their pursuit of novel therapeutics and functional materials.
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